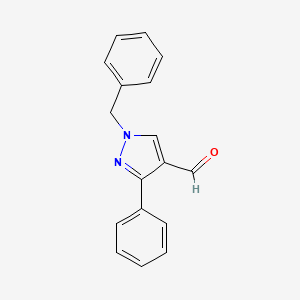

1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

Synthesis Analysis

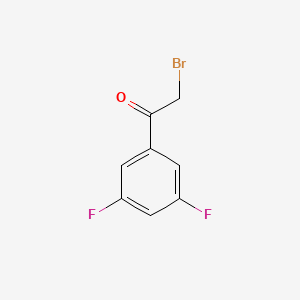

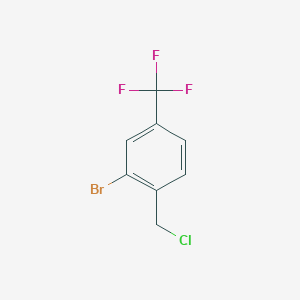

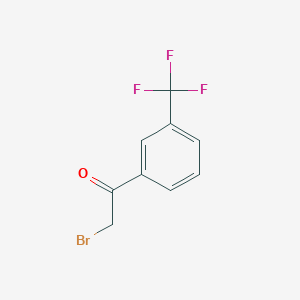

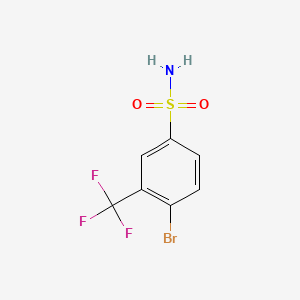

The synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has been explored in various studies. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, with their structures confirmed by elemental analysis, 1H-NMR, and 13C-NMR . Similarly, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized from substituted acetophenones condensed with hydrazides, followed by cyclization using the Vilsmeier-Haack reaction . These methods highlight the versatility of the Vilsmeier-Haack reagent in synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. X-ray crystallography was used to investigate the structure of an intermediate in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes , and for 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives . Additionally, the molecular geometry, vibrational frequencies, and NMR chemical shift values of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole were calculated using both experimental and theoretical methods, providing a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been demonstrated in various chemical reactions. For example, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used as a precursor for synthesizing a series of novel heterocycles, showcasing the compound's versatility as a building block for more complex structures . Moreover, the reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine and its dehydrogenation product was analyzed by X-ray structure analysis, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized through various studies. Solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed how the emission spectrum and quantum yield of the compound vary in different solvents, indicating the influence of solvent polarity on its photophysical properties . Theoretical calculations were also employed to investigate the molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, providing insights into the compound's reactivity and stability .

Aplicaciones Científicas De Investigación

1. Antioxidant and Anti-inflammatory Activity

- Application Summary: This compound has been synthesized and evaluated for its antioxidant and anti-inflammatory activity .

- Methods of Application: A series of substituted acetophenones were condensed with hydrazides to form the corresponding hydrazones. These were then cyclized using the Vilsmier-Haack reaction to produce a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives . These compounds were then characterized using infrared, proton nuclear magnetic resonance, and mass spectral data, and screened for their antioxidant and anti-inflammatory activities .

- Results: The synthesized compounds were evaluated for their antioxidant potency by DPPH, Nitric oxide, Hydroxyl radical scavenging, and Hydrogen Peroxide method. Compounds 4c and 4e showed potent antioxidant activity then standard. Synthesized compounds were also screened for anti-inflammatory activity. Among all the molecules 4c, 4e, and 4d showed significant activity as compared to standard drug diclofenac sodium .

2. Antimicrobial Activity

- Application Summary: This compound has been synthesized and evaluated for its antimicrobial activity .

- Methods of Application: The compound was synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .

- Results: Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

3. Anticancer Activity

- Application Summary: This compound has been synthesized and evaluated for its anticancer activity .

- Methods of Application: The compound was synthesized from substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminophenol using microwave assisted reactions . The synthesized compounds were characterized by elemental analysis and spectroscopic data .

- Results: These compounds were screened for anticancer activity against the liver (HEP-G2) cell line using the sulphorhodamine-B assay method . One of the compounds shows anticancer activity close to the famous anticancer agent doxorubicin .

4. Corrosion Inhibitor

- Application Summary: This compound can be prepared as a corrosion inhibitor for mild steel in hydrochloric acid medium .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

5. Organic Ligand

- Application Summary: This compound can be used as an organic ligand .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

6. Fluorescent Whitening Dyes

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-13-16-12-19(11-14-7-3-1-4-8-14)18-17(16)15-9-5-2-6-10-15/h1-10,12-13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSZZWUGWIJEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209310 | |

| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

588687-35-8 | |

| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588687-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

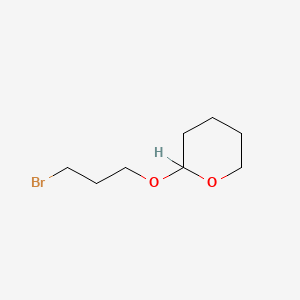

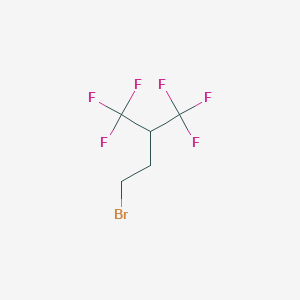

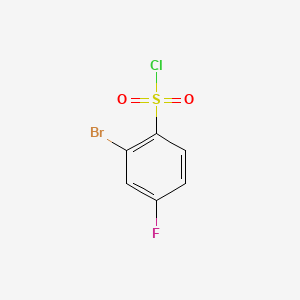

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)